molecular formula C10H8O3 B1291434 Methyl benzofuran-6-carboxylate CAS No. 588703-29-1

Methyl benzofuran-6-carboxylate

Cat. No.: B1291434
CAS No.: 588703-29-1
M. Wt: 176.17 g/mol
InChI Key: GVDHNZDNWGZFLB-UHFFFAOYSA-N
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Description

Methyl benzofuran-6-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by a methyl ester group attached to the sixth position of the benzofuran ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Biochemical Analysis

Biochemical Properties

Methyl benzofuran-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . This compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity and altering metabolic pathways. Additionally, it has been shown to interact with certain proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. This compound also affects gene expression by regulating the transcription of certain genes involved in key cellular processes . Furthermore, it can alter cellular metabolism by influencing the activity of metabolic enzymes and pathways, thereby impacting energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, this compound can act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its catalytic activity . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound exhibits stability under certain conditions, but it can undergo degradation over extended periods . The degradation products may have different biological activities and can influence cellular function in distinct ways. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as promoting cell proliferation and enhancing cellular function . Higher doses may lead to toxic or adverse effects, including cell death and tissue damage . The threshold effects observed in these studies indicate that careful consideration of dosage is crucial when evaluating the therapeutic potential of this compound. Additionally, the compound’s pharmacokinetics and biodistribution in animal models can influence its overall efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, this compound can affect metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy in different tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular processes such as metabolism and signaling . The subcellular localization of this compound is crucial for understanding its mechanism of action and overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl benzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl benzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the ester group.

    Ethyl benzofuran-6-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

    Benzofuran-2-carboxylate: Ester group attached at the second position of the benzofuran ring.

Uniqueness: Methyl benzofuran-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl ester group at the sixth position may enhance its solubility and interaction with biological targets compared to other benzofuran derivatives .

Properties

IUPAC Name

methyl 1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDHNZDNWGZFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626044
Record name Methyl 1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588703-29-1
Record name Methyl 1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-benzofurancarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S55DW93ZXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxy-4-ethynylbenzoate (1 eq.) in dry toluene was added PtCl2 (0.1 eq.) under argon. The reaction mixture was stirred at 80° C. for 1.5 h, warmed to 20° C. and the solvents removed under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 9/1) to afford methyl benzofuran-6-carboxylate.
Quantity
0 (± 1) mol
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[Compound]
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PtCl2
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate (4.15 g, 16.7 mmol) is dissolved in MeOH (45 ml) and treated with DIA (2.34 ml, 16.7 mmol). Copper iodide (159 mg, 0.84 mmol) is added portion-wise and the reaction is heated at 75° C. for 3 h. DARCO (2 g) is added and the reaction is stirred at 95° C. for an additional 2 h, then overnight at RT. The reaction is filtered, concentrated to a brown oil and the crude material is chromatographed over 300 g slurry-packed silica gel, eluting with 10% EtOAc/hexane. The appropriate fractions are collected and concentrated to afford 2.05 g (70%) of methyl 1-benzofuran-6-carboxylate as an orange crystalline solid. 1H NMR (400 MHz, CDCl3) δ 3.97, 6.84, 7.65, 7.78, 7.98, 8.22 ppm.
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
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solvent
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2 g
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reactant
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159 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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